Hydrogen-Bond Donor Count: Conformational Restraint Advantage Over Dehydroxy Analog (CAS 35090-94-9)
The target compound contains three hydrogen-bond donors (pyrrolidine –OH, piperidine –NH, and the protonated piperidine nitrogen from the HCl salt), whereas the direct dehydroxy analog piperidin-3-yl(pyrrolidin-1-yl)methanone (CAS 35090-94-9, free base C₁₀H₁₈N₂O) possesses only one HBD in its free base form [1]. This difference in HBD count influences both target engagement geometry and solubility: the additional hydroxyl provides an extra hydrogen-bonding anchor point for interactions with protein active sites, while also increasing topological polar surface area (TPSA) from approximately 32.3 Ų (analog) to 52.6 Ų (target) [1]. In fragment-based drug design, this HBD increment is non-trivial—each hydrogen-bonding interaction can contribute approximately 2–6 kJ/mol to binding free energy [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 3 HBD (including protonated piperidine NH in HCl salt) / TPSA = 52.6 Ų |
| Comparator Or Baseline | Piperidin-3-yl(pyrrolidin-1-yl)methanone (CAS 35090-94-9): 1 HBD (free base) / TPSA ≈ 32.3 Ų (estimated) |
| Quantified Difference | +2 HBD; TPSA increase of ~20.3 Ų |
| Conditions | Computed physicochemical properties based on 2D molecular structure |
Why This Matters
When procuring a scaffold for fragment elaboration, the hydroxyl group provides a validated synthetic handle for further derivatization (etherification, esterification, oxidation) that the dehydroxy analog lacks, reducing downstream synthetic steps.
- [1] PubChem. (2026). Compound Summary for CID 56831916: (3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone hydrochloride. National Center for Biotechnology Information. View Source
- [2] Davis, A. M., & Teague, S. J. (1999). Hydrogen Bonding, Hydrophobic Interactions, and Failure of the Rigid Receptor Hypothesis. Angewandte Chemie International Edition, 38(6), 736–749. View Source
